

Introduction: The Analytical Imperative for a Key Synthetic Building Block

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-hydroxyindoline-1-carboxylate</i>
CAS No.:	350683-35-1
Cat. No.:	B1504253

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Tert-butyl 4-hydroxyindoline-1-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its rigid bicyclic scaffold, coupled with strategically placed functional groups—a secondary alcohol and a Boc-protected amine—makes it an attractive starting material for synthesizing a diverse range of biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in multi-step syntheses, enabling selective reactions at other positions of the indoline core.

Given its role, the unambiguous structural confirmation and purity assessment of this intermediate are non-negotiable for ensuring the integrity of the synthetic workflow and the quality of the final active pharmaceutical ingredient (API). Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive framework for the mass spectrometric analysis of **Tert-butyl 4-hydroxyindoline-1-carboxylate**, rooted in the principles of ionization behavior, fragmentation chemistry, and validated experimental design.

Pillar 1: Understanding the Molecule - Predicting Ionization and Fragmentation

The molecular structure of **Tert-butyl 4-hydroxyindoline-1-carboxylate** (Molecular Formula: $C_{13}H_{17}NO_3$, Monoisotopic Mass: 235.121 Da) dictates its behavior within the mass spectrometer. The presence of a hydroxyl group and the carbonyl oxygen of the carbamate provides sites for protonation, making it highly amenable to soft ionization techniques.

Choosing the Right Ionization Technique:

- **Electrospray Ionization (ESI):** ESI is the method of choice for this molecule. It is a "soft" ionization technique that imparts minimal internal energy to the analyte, preserving the intact molecule for detection as a quasi-molecular ion.[1][2][3][4] In positive ion mode, ESI readily promotes the formation of the protonated molecule, $[M+H]^+$, which will be the primary precursor ion for subsequent fragmentation analysis (MS/MS). The use of acidic mobile phase additives, such as formic acid, further enhances protonation and signal intensity.[5][6]
- **Electron Ionization (EI):** EI, a "hard" ionization technique, is generally unsuitable. The high energy (typically 70 eV) imparted during ionization would cause extensive and often uncontrollable fragmentation of the molecule.[7] The thermally labile Boc group would fragment immediately, likely preventing the detection of the molecular ion, which is critical for confirming the molecular weight.[8]

The combination of a predictable ionization process with high-resolution mass analysis forms the first layer of a self-validating analytical system. The accurate mass measurement of the $[M+H]^+$ ion provides a high-confidence confirmation of the elemental composition.

Pillar 2: A Validated Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of **Tert-butyl 4-hydroxyindoline-1-carboxylate** using a standard reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

Step 1: Sample and Mobile Phase Preparation

- Standard Preparation: Accurately weigh ~1 mg of **Tert-butyl 4-hydroxyindoline-1-carboxylate** and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute this stock solution with 50:50 acetonitrile/water to a working concentration of 1 µg/mL for direct infusion or LC-MS analysis.
- Mobile Phase A: Combine 1000 mL of ultrapure water with 1 mL of formic acid (0.1% v/v).
- Mobile Phase B: Combine 1000 mL of LC-MS grade acetonitrile with 1 mL of formic acid (0.1% v/v).
- Degassing: Degas both mobile phases for 10-15 minutes using sonication or an inline degasser.

Step 2: Liquid Chromatography (LC) Parameters

The goal of the chromatographic separation is to resolve the analyte from potential impurities and deliver it as a sharp peak to the mass spectrometer.

- UHPLC System: ACQUITY UPLC I-Class or equivalent.[5]
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[5]
- Column Temperature: 40 °C.[1]
- Injection Volume: 2 µL.[1]
- Flow Rate: 0.4 mL/min.
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A (Water + 0.1% FA)	%B (ACN + 0.1% FA)
0.0	0.4	95	5
0.5	0.4	95	5
3.0	0.4	5	95
4.0	0.4	5	95
4.1	0.4	95	5

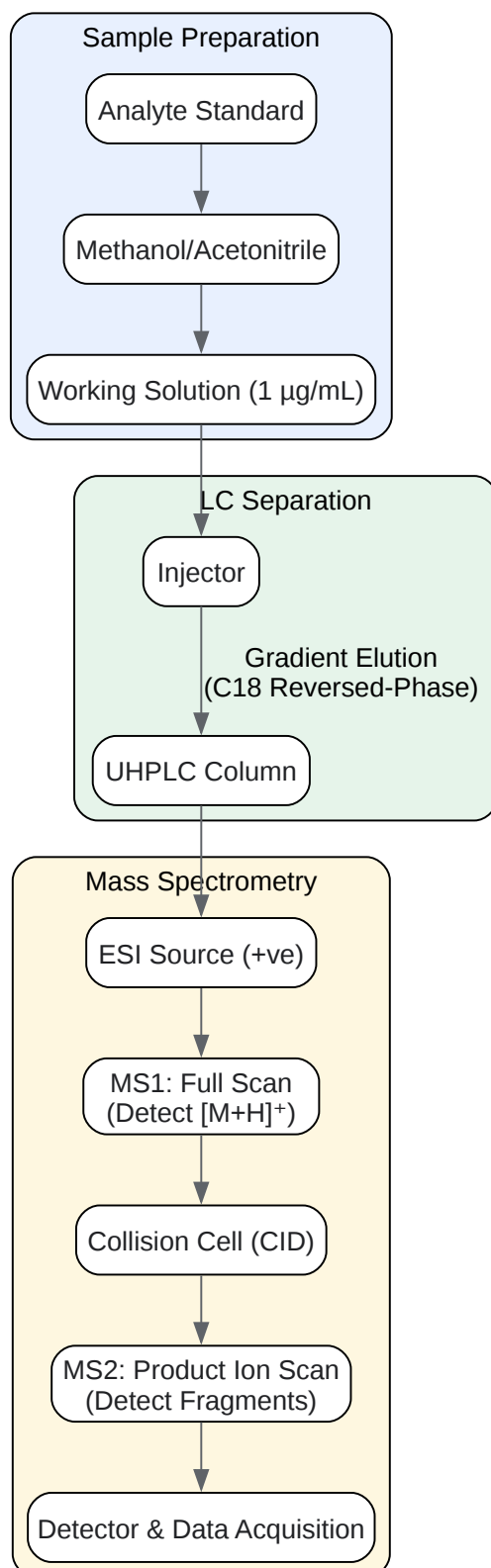
| 5.0 | 0.4 | 95 | 5 |

Step 3: Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument in use, but the following provide a validated starting point for a tandem quadrupole or Q-TOF instrument.

- Ionization Mode: ESI Positive.
- Capillary Voltage: 3.5 kV.[1]
- Ion Source Temperature: 130 °C.[1]
- Desolvation Temperature: 400 °C.[1]
- Desolvation Gas Flow (N₂): 900 L/hr.[1]
- Cone Gas Flow (N₂): 30 L/hr.[1]
- Acquisition Mode:
 - Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ precursor ion.
 - Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 236.1) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy (typically 10-30 eV) to produce a rich fragmentation spectrum.

Experimental Workflow Diagram



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Caption: Workflow for LC-MS/MS analysis of the target compound.

Pillar 3: Interpreting the Data - Fragmentation Pathway and Structural Elucidation

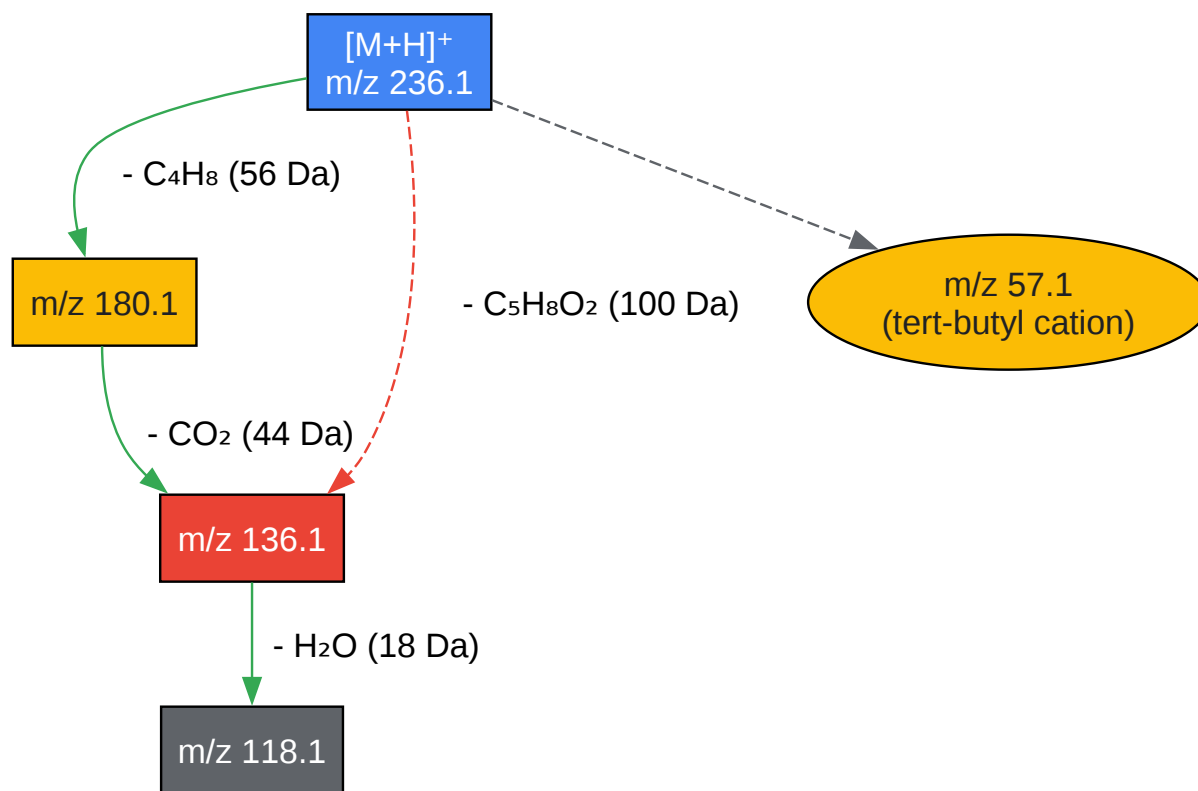
The trustworthiness of the identification is cemented by the MS/MS fragmentation pattern, which serves as a structural fingerprint. The fragmentation of the $[M+H]^+$ ion of **Tert-butyl 4-hydroxyindoline-1-carboxylate** is dominated by the characteristic and predictable breakdown of the Boc group.

Predicted Mass Transitions and Fragments:

The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the tert-butyl group, a hallmark of Boc-protected compounds. This is followed by subsequent losses, providing a cascade of structurally significant ions.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure
236.1	180.1	56.0 (C ₄ H ₈)	Protonated 4-hydroxyindoline-1-carboxylic acid
236.1	136.1	100.0 (C ₅ H ₈ O ₂)	Protonated 4-hydroxyindoline
236.1	57.1	179.0	Tert-butyl carbocation
180.1	136.1	44.0 (CO ₂)	Protonated 4-hydroxyindoline
136.1	118.1	18.0 (H ₂ O)	Protonated Indole

Proposed Fragmentation Pathway



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Caption: Key fragmentation pathways for $[M+H]^+$ of the target compound.

This multi-stage fragmentation provides a robust, self-validating dataset. The observation of the precursor ion at m/z 236.1 confirms the molecular weight, while the specific neutral losses of 56 Da and 100 Da are definitive evidence of the Boc protecting group. The final fragment at m/z 136.1 confirms the integrity of the 4-hydroxyindoline core. This combination of evidence provides an unequivocal identification of the molecule.

Conclusion

The mass spectrometric analysis of **Tert-butyl 4-hydroxyindoline-1-carboxylate**, when approached with a foundational understanding of its chemical properties, is a precise and reliable process. By leveraging the soft ionization of ESI and the structural resolving power of tandem mass spectrometry, researchers can achieve unambiguous characterization. The protocol and fragmentation analysis detailed in this guide provide a field-proven, self-validating

methodology essential for professionals in synthetic chemistry and drug development, ensuring the quality and integrity of this critical molecular building block.

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